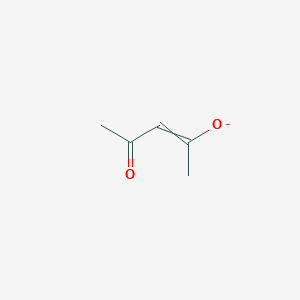

4-Oxopent-2-en-2-olate

Beschreibung

Contextualization within β-Diketonate Ligand Chemistry

4-Oxopent-2-en-2-olate is the archetypal member of the β-diketonate ligand family. researchgate.net These ligands are characterized by a dicarbonyl structure where the two carbonyl groups are separated by a single methylene (B1212753) group (a 1,3-diketone structure). alfachemic.comdergipark.org.tr Upon deprotonation of this central carbon atom, the resulting enolate anion acts as a powerful chelating agent.

Key characteristics of β-diketonate ligands, exemplified by 4-oxopent-2-en-2-olate, include:

Bidentate Coordination: They typically bind to a metal ion through both oxygen atoms. researchgate.net This forms a stable six-membered chelate ring. researchgate.netwikipedia.orgscribd.com

Charge: They are uninegative (monoanionic) ligands. researchgate.net

Versatility: β-Diketones can form stable complexes with most metals in the periodic table, including transition metals, lanthanides, and alkaline earth metals. nih.govresearchgate.net

The parent compound of 4-oxopent-2-en-2-olate, acetylacetone (B45752), exists in a tautomeric equilibrium between its keto and enol forms. iiste.org The enol form is crucial as it readily loses a proton under basic conditions to form the symmetric, resonance-stabilized 4-oxopent-2-en-2-olate anion, which is an excellent O,O-donor ligand. researchgate.net The stability and solubility of the resulting metal acetylacetonate (B107027) complexes in organic solvents contribute significantly to their widespread use. wikipedia.org

Nomenclature and Structural Representations in Academic Literature

The compound is referred to by several names in scientific literature, which can be a source of confusion. The systematic IUPAC name is 4-oxopent-2-en-2-olate, which precisely describes its chemical structure. However, it is more commonly known by the trivial name acetylacetonate and often abbreviated as "acac". wikipedia.org

Interactive Table: Nomenclature of 4-Oxopent-2-en-2-olate

| Nomenclature Type | Name/Representation |

| IUPAC Name | 4-oxopent-2-en-2-olate |

| Common Name | Acetylacetonate |

| Abbreviation | acac |

| Parent Compound | Acetylacetone (or 2,4-pentanedione) |

| Chemical Formula | C₅H₇O₂⁻ |

Historical Development and Research Significance of 4-Oxopent-2-en-2-olate Chemistry

The study of 4-oxopent-2-en-2-olate chemistry is intrinsically linked to its parent compound, acetylacetone.

Late 19th Century: Acetylacetone (2,4-pentanedione) was first synthesized in 1887 through a Claisen condensation. bohrium.com

Early 20th Century: Research into the tautomeric equilibrium between the keto and enol forms of acetylacetone laid the foundation for understanding its acidic nature and its ability to form a stable enolate anion.

Mid-20th Century: The role of the acetylacetonate anion as a versatile ligand was solidified. X-ray crystallography confirmed the structure of various metal-acetylacetonate complexes, revealing the bidentate, chelate nature of the ligand.

The significance of 4-oxopent-2-en-2-olate in research is vast and continues to expand. Its ability to form stable, soluble, and often volatile complexes with numerous metals has led to diverse applications.

Key Research Applications:

Catalysis: Metal acetylacetonate complexes are widely used as catalysts or catalyst precursors in organic synthesis, including in hydroformylation and polymerization reactions. wikipedia.org They are also used in the synthesis of polyurethane elastomers. core.ac.uk

Materials Science: These complexes serve as valuable precursors for the synthesis of advanced materials. For example, they are used in chemical vapor deposition (CVD) to create thin films of metal oxides. They are also employed in the synthesis of nanoparticles and metal-organic frameworks (MOFs). acs.org

Analytical Chemistry: The unique properties of certain paramagnetic metal acetylacetonate complexes, such as Chromium(III) acetylacetonate, make them useful as "shift reagents" or spin relaxation agents in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netwikipedia.org

Energy Storage: Researchers have explored metal acetylacetonate complexes for use in non-aqueous redox flow batteries due to their high solubility and favorable electrochemical properties. rsc.org

The enduring importance of 4-oxopent-2-en-2-olate lies in its simplicity, versatility, and the predictable yet tunable properties of its metal complexes, which can be modified by altering the metal center or the substituents on the ligand itself. rsc.orgulisboa.pt

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POILWHVDKZOXJZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293234 | |

| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19268-49-6 | |

| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19268-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-one, 4-hydroxy-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Oxopent 2 En 2 Olate and Its Coordination Complexes

Preparation of the 4-Oxopent-2-en-2-olate Ligand

The generation of the 4-oxopent-2-en-2-olate anion is fundamentally an acid-base reaction, leveraging the notable acidity of the α-protons of its parent β-diketone, acetylacetone (B45752) (pKa ≈ 9). makingmolecules.com The resulting enolate is stabilized by charge delocalization across the two oxygen atoms. lumenlearning.com

Deprotonation Reactions for Enolate Generation

The most direct route to forming the 4-oxopent-2-en-2-olate anion is through the deprotonation of acetylacetone using a suitable base. The choice of base and solvent system can be tailored to achieve high yields and, in some cases, regioselectivity for substituted derivatives.

Common laboratory methods involve strong bases like alkali metal hydrides and alkoxides. For instance, sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) quantitatively deprotonates acetylacetone to yield sodium 4-oxopent-2-en-2-olate. Similarly, potassium tert-butoxide (t-BuOK) provides rapid enolate formation. These reactions typically require anhydrous conditions to prevent hydrolysis of the base and the resulting enolate.

For applications requiring highly specific or regioselective enolate formation, stronger organometallic bases such as lithium diisopropylamide (LDA) are employed, often at low temperatures (-78°C) in THF. lumenlearning.com While highly effective, these bases are extremely sensitive to moisture.

| Base | Solvent | Temperature | Key Features | Yield |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0–25°C | Common, quantitative laboratory method; requires anhydrous conditions. | >90% |

| Potassium tert-Butoxide (t-BuOK) | Dimethyl Sulfoxide (DMSO) | Room Temp | Facilitates rapid enolate formation. | >90% |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78°C | Excellent for regioselective enolate formation; highly moisture-sensitive. | High |

| Sodium Hydroxide (B78521) (NaOH) | Aqueous Solution | Variable | Aqueous base can be used to generate the enolate in solution. nanotrun.comsmolecule.com | Variable |

Aldol (B89426) Condensation Routes to 4-Oxopent-2-en-2-olate Derivatives

Aldol condensation provides a powerful carbon-carbon bond-forming strategy to synthesize more complex β-hydroxy ketones or their dehydrated α,β-unsaturated analogues. sigmaaldrich.comwikipedia.orgpressbooks.pub This methodology can be adapted to produce substituted acetylacetone derivatives, which are the precursors to substituted 4-oxopent-2-en-2-olates.

The general process involves the reaction of a pre-formed enolate (the nucleophile) with a carbonyl compound (the electrophile). lumenlearning.compressbooks.pub In a "crossed" aldol condensation, two different carbonyl compounds are used. wikipedia.org For example, the Claisen-Schmidt reaction, an aldol condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, can be used to synthesize derivatives. lumenlearning.com The reaction sequence is as follows:

Enolate Formation : A ketone is deprotonated with a base (e.g., NaOH, KOH) to form a nucleophilic enolate. wikipedia.orgmagritek.com

Nucleophilic Attack : The enolate attacks the carbonyl carbon of a second molecule (e.g., an aldehyde). lumenlearning.com

Protonation : The resulting alkoxide is protonated to form a β-hydroxy ketone (the aldol addition product).

Dehydration : Upon heating, this intermediate easily dehydrates to form a stable, conjugated α,β-unsaturated ketone, which is the final aldol condensation product. pressbooks.pub

This product, a substituted β-diketone or a related enone, can then be deprotonated as described in section 2.1.1 to yield a derivative of 4-oxopent-2-en-2-olate.

Synthesis of Metal 4-Oxopent-2-en-2-olate Coordination Complexes

Metal acetylacetonates (B15086760) are typically synthesized by reacting a metal salt or metal compound with acetylacetone in a suitable solvent. wikipedia.org The weakly acidic nature of acetylacetone is key to many of these preparations. nanotrun.comgoogle.comgoogle.com

Acid-Base Reaction Strategies with Metal Hydroxides and Oxides

A straightforward and high-yield method for synthesizing metal acetylacetonates involves the direct acid-base reaction between acetylacetone and a metal hydroxide or oxide. google.comgoogle.com This approach circumvents the need for external bases or buffers, which can contaminate the final product. google.com

The general reaction is: M(OH)n + n acacH → M(acac)n + n H₂O

Typically, a freshly precipitated and washed metal hydroxide is reacted with a stoichiometric amount of acetylacetone. google.com The reaction is often exothermic and can proceed under mild conditions. This method has been successfully applied to synthesize a wide range of metal acetylacetonates. google.com

| Metal Complex | Metal Source | Reaction Conditions | Key Features |

|---|---|---|---|

| Iron(III) Acetylacetonate (B107027) (Fe(acac)₃) | Freshly precipitated Iron(III) hydroxide | Acetylacetone added to the hydroxide slurry; exothermic reaction at 40–50°C. | High-yield, solvent-free protocol. |

| Calcium bis(4-oxopent-2-en-2-olate) (Ca(acac)₂) | Calcium hydroxide | Stoichiometric acetylacetone added to hydroxide slurry, heated to 50°C. | Exothermic reaction often requires no external heating. |

| Cobalt(III) Acetylacetonate (Co(acac)₃) | Cobalt carbonate with H₂O₂ | Reaction with acetylacetone in the presence of hydrogen peroxide as an oxidant. wikipedia.org | Oxidant required as cobalt precursor is Co(II). wikipedia.org |

| General M(acac)n | Metal hydroxide or hydrated oxide | Direct reaction with stoichiometric acetylacetone. google.com | Forms crystalline products in high yield and purity. google.com |

Ligand Exchange Methodologies

Ligand exchange, or metathesis, provides an alternative route to metal acetylacetonate complexes. In this method, the acetylacetonate anion displaces other ligands from a metal's coordination sphere. wikipedia.org A classic example is the use of thallium(I) acetylacetonate, Tl(acac), which reacts with metal halides to precipitate thallium halide and yield the desired metal acetylacetonate complex. wikipedia.org

Kinetic studies of ligand exchange between a metal acetylacetonate complex and free acetylacetone solvent have provided significant mechanistic insights. oup.com These studies show that the reaction rate and mechanism (e.g., SN1 vs. SN2) depend heavily on the identity of the metal center. oup.com

A more recently developed strategy is the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI). rsc.orgresearchgate.net This process involves a simultaneous ligand exchange and a change in the metal's oxidation state, leading to the efficient generation of free radicals. rsc.orgresearchgate.net For example, the interaction of copper(II) acetylacetonate with a bidentate phosphine (B1218219) ligand can induce a redox reaction that releases an acetylacetonate radical. researchgate.net

Mechanochemical Synthesis Approaches for Metal Complexes

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a sustainable and efficient method for synthesizing coordination complexes, including metal acetylacetonates. nanotrun.comrsc.org These solvent-free or "solid-phase" methods offer advantages such as reduced solvent waste, faster reaction times, and sometimes access to products that are difficult to obtain from solution. nanotrun.comrsc.org

One approach involves grinding a solid base with acetylacetone to form the metal acetylacetonate salt, which then reacts with a metal salt upon further grinding. nanotrun.com Mechanochemical methods can also facilitate the MABLI process mentioned previously. researchgate.net Research has shown that mechanochemical conditions can profoundly influence reaction outcomes. In some cases, grinding the solid reagents yields different products than when the same reagents are reacted in solution. rsc.org The technique of liquid-assisted grinding (LAG), where a small, catalytic amount of solvent is added, can significantly improve reaction yields compared to neat grinding while maintaining the benefits of a largely solvent-free process. rsc.org

Controlled Stoichiometry and Solvent Effects in Complex Formation

The formation of coordination complexes with the 4-oxopent-2-en-2-olate anion (the enolate of acetylacetone, acac) is profoundly influenced by the stoichiometry of the reactants and the nature of the solvent system employed. Precise control over these parameters is critical for directing the synthesis towards desired products, influencing coordination number, geometry, and even the nuclearity of the resulting complex.

The stoichiometry between the metal ion and the ligand is a primary determinant of the final complex structure. Typically, the reaction involves the deprotonation of acetylacetone by a base in the presence of a metal salt. The molar ratio of metal to ligand can dictate the number of ligands that coordinate to the central metal ion. For instance, reacting a metal salt with stoichiometric amounts of acetylacetone is a common method for preparing metal acetylacetonate complexes. However, the outcome is not always a simple mononuclear species. In the case of certain lanthanide complexes, such as with cerium(III), the coordination number is often dictated more by the ionic radius of the metal and steric factors than by the simple availability of ligands. researchgate.net This can lead to the formation of more intricate structures, like the binuclear cerium(III) complex, [Ce₂(C₅HF₆O₂)₆(C₄H₁₀O₂)₃], where a 1,2-dimethoxyethane (B42094) (DME) solvent molecule acts as a bridge between two cerium centers. researchgate.net

Solvent choice plays a multifaceted role in the synthesis of these coordination complexes. The polarity, coordinating ability, and boiling point of the solvent can affect reactant solubility, stabilize intermediates, and influence the nucleation and growth of the product. csic.es Anhydrous solvents like tetrahydrofuran (THF) or ethanol (B145695) are often required when reacting the pre-formed enolate with metal salts to prevent hydrolysis. Polar aprotic solvents are particularly effective in stabilizing intermediate species during the reaction. For example, in the synthesis of molybdenum(II) acetylacetonate, a solvent like THF can stabilize reactive intermediates, facilitating the desired transformation. vulcanchem.com

In the synthesis of nanoparticles from metal acetylacetonate precursors, high-boiling coordinating solvents are crucial. During the formation of Gallium Ferrite (GaFeO) nanoparticles via thermal decomposition of acetylacetonate precursors, tetraethylene glycol (TEG) is used as both the solvent and a capping agent. The chemical nature of the solvent influences the stability of the metal-organic complexes and, consequently, the nucleation and growth processes, allowing for control over the size distribution of the resulting nanoparticles. csic.es

The table below summarizes the effects of different solvents on the formation of 4-oxopent-2-en-2-olate complexes and related structures.

| Solvent System | Metal/Precursor | Observed Effect | Reference |

| 1,2-Dimethoxyethane (DME) | Cerium(III) hexafluoroacetylacetonate | Acts as a chelating and bridging ligand, facilitating the formation of a stable, binuclear complex with a coordination number of nine for each metal center. researchgate.net | researchgate.net |

| Tetrahydrofuran (THF) | Molybdenum(0) carbonyl, Acetylacetone | A polar aprotic solvent that can stabilize intermediate species in a proposed reductive ligand substitution reaction to form Mo(acac)₂. vulcanchem.com | vulcanchem.com |

| Tetraethylene Glycol (TEG) | Gallium(III) & Iron(III) acetylacetonates | High-boiling solvent and capping agent that influences the nucleation and growth of nanoparticles, enabling control over particle size. csic.es | csic.es |

| Ethers (DME, Et₂O, THF) | Fluorine-containing esters and methyl ketones | Preferred solvents over benzene (B151609) or alcohols for Claisen condensation in the synthesis of fluorinated β-diketone ligands. nih.gov | nih.gov |

Synthesis of Substituted 4-Oxopent-2-en-2-olate Analogues

The versatility of the 4-oxopent-2-en-2-olate scaffold stems from the reactivity of its parent compound, acetylacetone (acac). Various synthetic methodologies have been developed to introduce substituents onto the acac backbone, primarily at the central carbon (C3) or by condensation at the methyl groups, leading to a vast library of analogues with tailored electronic and steric properties. These substituted ligands are crucial for fine-tuning the characteristics of their corresponding metal complexes.

A primary method for synthesizing substituted β-diketones is the Claisen condensation. nih.gov This reaction typically involves the condensation between an ester and a ketone in the presence of a base. For instance, fluorinated β-diketones are prepared by reacting fluorine-containing esters with methyl ketones. nih.gov The choice of condensing agent and solvent is critical for the success of the reaction, with sodium hydride (NaH), sodium methoxide (B1231860) (MeONa), and lithium diisopropylamide (LDA) being commonly used bases in ether solvents like THF. nih.gov

Direct alkylation or arylation at the C3 position of the acetylacetone core provides another major route to substituted analogues. A novel and efficient method involves the conversion of cheaper chloro-derivatives into more reactive iodo-derivatives via the Finkelstein reaction, which then readily react with the acetylacetone enolate. researchgate.net This approach has been used to synthesize various 3-substituted derivatives, with unsaturated substituents often providing the best yields. researchgate.net Furthermore, condensation of acetylacetone with aldehydes, such as 4-nitrobenzaldehyde, yields C3-substituted benzylidene derivatives.

More complex heterocyclic analogues can also be synthesized. The reaction of acetylacetone with semicarbazide (B1199961) derivatives, for example, can yield monocyclic pyrazole (B372694) compounds without the need for acid catalysts. acs.org This demonstrates how the dicarbonyl nature of acetylacetone can be exploited to build entirely new ring systems attached to the core structure.

The table below details various synthetic routes to substituted acetylacetone derivatives, the precursors for substituted 4-oxopent-2-en-2-olate analogues.

| Synthetic Method | Reagents | Product Type | Yield | Reference |

| Claisen Condensation | Fluorine-containing esters, Methyl ketones, NaH/THF | Fluorinated β-diketones | Not specified | nih.gov |

| Knoevenagel Condensation | 4-Nitrobenzaldehyde, Acetylacetone | 4-Nitrobenzylidene acetylacetone | 68% | |

| C-Alkylation | 3-Iodoprop-1-ene, Acetylacetone, K₂CO₃ | 3-Allyl-pentane-2,4-dione | 93.3% | researchgate.net |

| C-Alkylation | 1-Iodobutane, Acetylacetone, K₂CO₃ | 3-Butyl-pentane-2,4-dione | 87.0% | researchgate.net |

| Heterocyclic Synthesis | Acetylacetone, 4-Nitrosemicarbazide | 3,5-dimethyl-N-nitropyrazole-1-carboxamide | 55% | acs.org |

| Decarboxylative Coupling | Methyl 2-oxo-2-phenylacetate, 2-Bromo-1-phenylethanone | 1,3-Diketone (1,3-diphenylpropane-1,3-dione) | 36% (in mixture) | mdpi.com |

Elucidation of Coordination Chemistry in 4 Oxopent 2 En 2 Olate Complexes

Fundamental Binding Modes and Chelation Characteristics

The coordination of 4-oxopent-2-en-2-olate to a metal center is characterized by specific binding modes, primarily through its two oxygen atoms.

The most common binding mode for the 4-oxopent-2-en-2-olate ligand is as a bidentate chelating agent, where both oxygen atoms coordinate to a single metal ion. wikipedia.orgpurdue.eduthecreativechemist.org This coordination results in the formation of a stable six-membered chelate ring. wikipedia.org The delocalization of electrons within the C3O2 backbone of the coordinated ligand gives the M(acac) ring some aromatic character. wikipedia.org This chelation is a strong driving force for complex formation, often proceeding readily upon mixing a metal salt with acetylacetone (B45752), sometimes without the need for an added base to deprotonate the ligand. wikipedia.org

The structure of the resulting complex is significantly influenced by the number of acetylacetonate (B107027) ligands attached to the metal center. For instance, complexes with three acac ligands, such as Cr(acac)₃, adopt an octahedral geometry, while those with two ligands, like Cu(acac)₂, can exhibit square planar or tetrahedral geometries. jeol.comthecreativechemist.orgjeol.com

The properties of the central metal ion, including its size, charge, and electronic configuration, play a crucial role in determining the final coordination geometry of the 4-oxopent-2-en-2-olate complex. The flexible coordination number of metal ions, particularly lanthanides which can exhibit coordination numbers from 6 to 12, allows for a variety of structural motifs. mdpi.comresearchgate.net

For example, in lanthanide complexes, the geometry can shift from an eight-coordinate distorted antiprism to a seven-coordinate pentagonal bipyramidal arrangement upon coordination of additional ligands. researchgate.net The Jahn-Teller effect in certain transition metal complexes, such as Mn(acac)₃, leads to distorted octahedral geometries. chemeurope.com This distortion can manifest as either a tetragonal elongation, with two long and four short Mn-O bonds, or a tetragonal compression with two short and four long Mn-O bonds. chemeurope.comwikipedia.org

The ionic radius of the metal also has a direct impact on the bond lengths within the chelate ring. A study on lanthanide-transition metal complexes showed a contraction of the Ln-O(acac) bond distances when moving from Lanthanum to Gadolinium, which is consistent with the lanthanide contraction. mdpi.com

Bidentate O,O'-Coordination and Chelate Ring Formation

Structural Systematics Across Diverse Metal Ions

The 4-oxopent-2-en-2-olate ligand forms complexes with a vast range of metal ions, from main group elements to transition metals, lanthanides, and actinides.

Main group metals readily form complexes with 4-oxopent-2-en-2-olate. For instance, calcium bis(4-oxopent-2-en-2-olate), also known as calcium acetylacetonate, is synthesized by the chelation of a calcium ion with two acetylacetonate ligands. Similarly, sodium and potassium form salts with the acetylacetonate anion. smolecule.com Aluminum, a group 13 element, forms the neutral, octahedral complex Al(acac)₃. iiste.org

| Main Group Metal | Complex Formula | Common Name |

| Sodium | Na(C₅H₇O₂) | Sodium acetylacetonate |

| Potassium | K(C₅H₇O₂) | Potassium acetylacetonate |

| Calcium | Ca(C₅H₇O₂)₂ | Calcium acetylacetonate |

| Aluminum | Al(C₅H₇O₂)₃ | Aluminum acetylacetonate |

Transition metals are well-known to form a plethora of complexes with 4-oxopent-2-en-2-olate, exhibiting various oxidation states and coordination numbers. ukessays.com These complexes are often soluble in organic solvents, a property that distinguishes them from many metal halides. wikipedia.org

The ability of transition metals to exist in multiple oxidation states leads to a rich variety of 4-oxopent-2-en-2-olate complexes. nih.govacs.org For example, manganese can form both Mn(acac)₂ (Mn(II)) and Mn(acac)₃ (Mn(III)). nih.gov Mn(acac)₂ is a high-spin complex with a nearly tetrahedral geometry, while Mn(acac)₃ is an octahedral complex. nih.gov

Cobalt also forms complexes in different oxidation states. Co(acac)₂ is a tetrameric complex in its anhydrous form, while Co(acac)₃ is a low-spin, diamagnetic octahedral complex. wikipedia.org The synthesis of Co(acac)₃ often involves the oxidation of a Co(II) precursor. wikipedia.org

Vanadium forms the well-known blue complex vanadyl acetylacetonate, VO(acac)₂, where vanadium is in the +4 oxidation state and has a square pyramidal geometry. wikipedia.orgiiste.org It also forms V(acac)₃ with vanadium in the +3 state. wikipedia.org

Chromium(III) acetylacetonate, Cr(acac)₃, is a stable octahedral complex, whereas the chromium(II) analogue, Cr(acac)₂, is a highly oxygen-sensitive square planar complex. wikipedia.orgiiste.org Iron(III) acetylacetonate, Fe(acac)₃, is a high-spin red complex, and the iron(II) complex, Fe(acac)₂, is known to be oligomeric. wikipedia.org

The coordination number and geometry are also influenced by the metal and its oxidation state. For instance, Cu(acac)₂ adopts a square planar structure. jeol.com Lanthanide ions, due to their larger size, can accommodate more ligands, leading to higher coordination numbers. For example, a lanthanum complex has been reported with a coordination number of nine, featuring a monocapped square antiprismatic geometry. nih.gov Actinide complexes with 4-oxopent-2-en-2-olate are also known, with uranium forming complexes such as UO₂(acac)₂. rsc.org

The following table summarizes the characteristics of some common transition metal 4-oxopent-2-en-2-olate complexes:

| Metal | Complex | Oxidation State | Coordination Geometry |

| Chromium | Cr(acac)₃ | +3 | Octahedral wikipedia.orgiiste.org |

| Chromium | Cr(acac)₂ | +2 | Square planar wikipedia.org |

| Manganese | Mn(acac)₃ | +3 | Distorted Octahedral chemeurope.comwikipedia.org |

| Manganese | Mn(acac)₂ | +2 | Tetrahedral nih.gov |

| Iron | Fe(acac)₃ | +3 | Octahedral wikipedia.org |

| Cobalt | Co(acac)₃ | +3 | Octahedral wikipedia.org |

| Cobalt | [Co(acac)₂]₄ | +2 | Tetrameric wikipedia.org |

| Copper | Cu(acac)₂ | +2 | Square planar jeol.com |

| Vanadium | VO(acac)₂ | +4 | Square pyramidal wikipedia.org |

| Lanthanum | [La(acac)₂(NO₃)(C₃H₄N₂)(H₂O)₂] | +3 | Monocapped square antiprismatic nih.gov |

Transition Metal 4-Oxopent-2-en-2-olate Complexes

Stereochemical Considerations and Isomerism

The spatial arrangement of ligands around a central metal ion, known as stereochemistry, gives rise to various forms of isomerism in coordination complexes of 4-oxopent-2-en-2-olate (acetylacetonate, acac). wikipedia.org Isomers are compounds that share the same chemical formula but have different arrangements of atoms. careerendeavour.com For 4-oxopent-2-en-2-olate complexes, geometrical and optical isomerism are particularly significant.

Geometrical Isomerism: This type of isomerism occurs when ligands occupy different positions relative to one another in the coordination sphere. libretexts.org It is not observed in tetrahedral complexes because all ligand positions are adjacent. careerendeavour.comshivajichk.ac.in However, it is prominent in square planar and octahedral geometries.

Square Planar Complexes: In complexes with the general formula [M(acac)₂L₂], where L is a monodentate ligand, two geometrical isomers are possible. The cis isomer has the two L ligands in adjacent positions, while the trans isomer has them in opposite positions. libretexts.org A well-known example involves platinum(II) complexes. libretexts.org

Octahedral Complexes: In octahedral complexes of the type [M(acac)₂(L)₂], the two monodentate ligands (L) can also be arranged in cis or trans positions. libretexts.org For complexes with the formula [M(acac)(L)₃], two isomers can exist: facial (fac) and meridional (mer). In the fac isomer, the three identical ligands occupy the corners of one triangular face of the octahedron. In the mer isomer, the three ligands lie in a plane that bisects the octahedron. libretexts.org

Optical Isomerism: Octahedral complexes with three bidentate ligands, such as [M(acac)₃], are chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These molecules lack a plane of symmetry. The two enantiomers are typically designated as delta (Δ) and lambda (Λ) based on the handedness of the helix formed by the chelate rings. These isomers are optically active, meaning they rotate the plane of polarized light in opposite directions.

Table 1: Isomerism in 4-Oxopent-2-en-2-olate Complexes

| Geometry | Complex Formula | Isomer Types | Description |

|---|---|---|---|

| Square Planar | [M(acac)₂L₂] | Geometrical (cis/trans) | Ligands L can be adjacent (cis) or opposite (trans). |

| Octahedral | [M(acac)₂L₂] | Geometrical (cis/trans) | Ligands L can be adjacent (cis) or opposite (trans). |

| Octahedral | [M(acac)L₃] | Geometrical (fac/mer) | Three L ligands can occupy a triangular face (fac) or a plane bisecting the complex (mer). |

| Octahedral | [M(acac)₃] | Optical (Δ/Λ) | The complex is chiral and exists as a pair of non-superimposable mirror images (enantiomers). |

Lanthanide and Actinide 4-Oxopent-2-en-2-olate Complexes

The coordination chemistry of 4-oxopent-2-en-2-olate with f-block elements—lanthanides and actinides—is characterized by high coordination numbers and a propensity for forming polynuclear or cluster complexes. rsc.orgrsc.org This behavior is driven by the large ionic radii and oxophilic nature of these metal ions. iucr.org

Lanthanide Complexes: Lanthanide ions (Ln³⁺) readily form complexes with 4-oxopent-2-en-2-olate, but simple anhydrous tris-chelates, Ln(acac)₃, are difficult to isolate. Instead, they typically form hydrated species such as Ln(acac)₃(H₂O)ₓ, where the metal ion is often 8-coordinate. wikipedia.org For example, the dihydrate Gd(acac)₃(H₂O)₂ is a more plausible formula than the anhydrous complex. wikipedia.org

Hydrolysis of these hydrated acetylacetonates (B15086760) can lead to the formation of complex hydroxo clusters. rsc.orgrsc.org The nuclearity of these clusters depends on the specific lanthanide ion, which is attributed to differences in Lewis acidity and steric factors. rsc.org A systematic study revealed the formation of polymeric structures for lighter lanthanides like La and Pr, tetranuclear cubane-like cores for Nd and Sm, and nonanuclear clusters for Eu through Dy, Er, and Yb. rsc.orgrsc.org Mixed-ligand complexes are also common, such as the nine-coordinate lanthanum complex, [La(C₅H₇O₂)₂(NO₃)(C₃H₄N₂)(H₂O)₂], which features two bidentate acetylacetonate ligands, a bidentate nitrate (B79036), and monodentate water and imidazole (B134444) ligands. iucr.orgiucr.org These complexes are of interest for applications in materials science, including luminescent devices. nih.gov

Actinide Complexes: Actinide ions also form stable complexes with 4-oxopent-2-en-2-olate. Uranyl nitrate, for instance, reacts with (2-methyl-4-oxopent-2-yl)diphenylphosphine oxide, a derivative of the acac ligand, to form mononuclear complexes. researchgate.net Quantum chemical modeling of the complex formed between uranyl nitrate and a phosphorylketone ligand shows the uranium ion in a hexagonal bipyramidal coordination environment. researchgate.net Theoretical studies on low-valent actinide complexes, including those of uranium(II), highlight the role of the ligand framework in stabilizing unusual oxidation states. sioc-journal.cn The synthesis and characterization of actinide complexes are crucial for understanding their electronic structure and reactivity. sioc-journal.cn

Table 2: Representative Lanthanide and Actinide 4-Oxopent-2-en-2-olate Complexes

| Metal Ion | Complex Formula | Coordination No. | Geometry | Reference(s) |

|---|---|---|---|---|

| Lanthanum(III) | [La(C₅H₇O₂)₂(NO₃)(C₃H₄N₂)(H₂O)₂] | 9 | Monocapped square antiprismatic | iucr.orgiucr.org |

| Gadolinium(III) | [Gd(C₅H₇O₂)₃(H₂O)₂] | 8 | Not specified | wikipedia.org |

| Praseodymium(III) | [Pr₂(CH₃CO₃)₂]⁴⁺ based polymer | Not specified | Polymeric chain | rsc.orgrsc.org |

| Neodymium(III) | [Nd₄(μ₃-OH)₂(μ₃-OCH₃)₂]⁸⁺ core | Not specified | Distorted cubane | rsc.orgrsc.org |

| Terbium(III) | [Tb(acac)₂(L)]Cl (L=tetradentate bistriazole) | 8 | Not specified | nih.gov |

| Uranium(VI) | [UO₂(O-L)₂(O,O-NO₃)₂] (L=phosphorylketone) | Not specified | Hexagonal bipyramidal | researchgate.netresearchgate.net |

Ligand Reactivity within Coordination Spheres

Coordination to a metal ion can significantly alter the electron distribution and, consequently, the chemical reactivity of the 4-oxopent-2-en-2-olate ligand. libretexts.org The chelate ring formed upon coordination often exhibits quasi-aromatic character, making it susceptible to reactions that are not typical for the free ligand. wikipedia.org

Electrophilic Substitution on Coordinated Ligands

When 4-oxopent-2-en-2-olate binds to a metal ion, electron density is delocalized within the chelate ring. This delocalization enhances the nucleophilicity of the central carbon atom (the γ-carbon). As a result, this carbon becomes susceptible to attack by electrophiles in a manner analogous to electrophilic aromatic substitution. libretexts.orgwikipedia.org

This reactivity allows for the modification of the ligand while it remains coordinated to the metal. A variety of electrophilic substitution reactions have been demonstrated on the γ-carbon of coordinated acetylacetonate, including:

Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Using reagents such as a mixture of copper(II) nitrate and acetic anhydride.

Acylation and Formylation: Introducing acyl or formyl groups.

These reactions demonstrate that the metal center can act as a "protecting group" for the enolate, allowing for selective functionalization at the central carbon atom. libretexts.org

Redox Behavior of Coordinated 4-Oxopent-2-en-2-olate

The 4-oxopent-2-en-2-olate ligand is generally considered redox-inactive. However, recent research has shown that its redox potential can be finely tuned by the electronic environment imposed by the metal center and its coordination geometry. rsc.org This phenomenon is termed "ligand field-actuated redox-activity."

In a notable study, it was demonstrated that the ubiquitous acetylacetonate ligand can be rendered redox-active when coordinated to a high-spin chromium(II) center. rsc.org In the square-planar [Cr(acac)₂] complex, the ligand behaves as a standard, non-redox-active species. However, upon coordination of axial ligands like pyridine (B92270), the ligand field changes. This change destabilizes the metal's d(z²) orbital, bringing it closer in energy to the ligand's π* lowest unoccupied molecular orbital (LUMO). This energetic alignment facilitates an intramolecular electron transfer from the metal to the ligand, resulting in a valence tautomerism where the system is best described as {Cr³⁺–(acac)₂˙³⁻}, containing a ligand-based radical. rsc.org This process is reversible upon removal of the axial ligands. rsc.org

This engineered redox activity showcases that the role of the 4-oxopent-2-en-2-olate ligand can be switched from a simple spectator to an active participant in the complex's redox chemistry. rsc.org Simpler redox reactions of the coordinated ligand have also been observed; for instance, oxidation can lead to the formation of tetraacetylethane. smolecule.com The redox properties of these complexes are also being explored in applications such as iron flow batteries, where the Fe²⁺/Fe³⁺ couple is stabilized by ligands in the electrolyte. google.com

Catalytic Transformations Mediated by 4 Oxopent 2 En 2 Olate Complexes

Homogeneous Catalysis

Metal complexes of 4-oxopent-2-en-2-olate are extensively utilized as homogeneous catalysts, where the catalyst is in the same phase as the reactants. Their solubility in organic solvents and the tunable nature of the metal center allow for high efficiency and selectivity in various organic reactions.

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is a fundamental process in organic synthesis. Complexes of 4-oxopent-2-en-2-olate with metals such as rhodium, nickel, and palladium have demonstrated significant catalytic activity in several key C-C bond-forming reactions.

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes, to produce aldehydes. This industrial process is critical for the synthesis of bulk and fine chemicals. Metal complexes of 4-oxopent-2-en-2-olate are effective catalysts in these transformations. smolecule.com

Rhodium complexes, in particular, are widely employed for their high activity and selectivity in hydroformylation reactions. americanelements.comgoogle.commdpi.com While specific data on 4-oxopent-2-en-2-olate ligated rhodium catalysts in hydroformylation is not extensively detailed in the provided results, the general use of rhodium complexes in this process is well-established. americanelements.comgoogle.commdpi.com The 4-oxopent-2-en-2-olate ligand can stabilize the rhodium center, facilitating the catalytic cycle which involves the coordination of the alkene, insertion of carbon monoxide, and subsequent reductive elimination to yield the aldehyde product.

Nickel(II) complexes with 4-oxopent-2-en-2-olate, often referred to as nickel(II) acetylacetonate (B107027), are utilized in polymerization catalysis. sigmaaldrich.comfishersci.ca For instance, they can act as catalysts for the polymerization of olefins. google.comuu.nlpurdue.edu The catalytic activity is influenced by the specific ligands and reaction conditions.

Calcium bis(4-oxopent-2-en-2-olate) has been shown to effectively catalyze the polymerization of styrene, leading to high molecular weight polystyrene with enhanced thermal stability. Iron acetylacetonate also serves as a catalyst in polymerization reactions, including the ring-opening polymerization of 1,3-benzoxazine and the dimerization of isoprene. Furthermore, cobalt complexes have been developed for ethylene (B1197577) polymerization, demonstrating high activities and producing linear, vinyl-terminated polyethylenes.

Table 1: Polymerization Catalysis using 4-Oxopent-2-en-2-olate Complexes

| Catalyst | Monomer | Polymer | Key Findings |

|---|---|---|---|

| Calcium bis(4-oxopent-2-en-2-olate) | Styrene | Polystyrene | High molecular weight, improved thermal stability. |

| Iron(III) acetylacetonate | Isoprene | Polyisoprene | Catalyzes dimerization to 1,5-dimethyl-1,5-cyclooctadiene (B1594330) and 2,5-dimethyl-1,5-cyclooctadiene. |

| Iron(III) acetylacetonate | 1,3-Benzoxazine | Poly(1,3-benzoxazine) | Catalyzes ring-opening polymerization. |

Metal-catalyzed cyclization reactions are powerful tools for the synthesis of cyclic compounds. Alkyne cyclotrimerization, a [2+2+2] cycloaddition, yields substituted benzene (B151609) rings and is often catalyzed by metal complexes. wikipedia.org

While the direct use of 4-oxopent-2-en-2-olate complexes in alkyne cyclization is not explicitly detailed in the search results, rhodium and nickel, metals that readily form complexes with this ligand, are known to be effective catalysts for such transformations. wikipedia.orgyok.gov.tr For example, rhodium complexes are known to catalyze cyclization reactions. yok.gov.tr The mechanism of alkyne trimerization typically involves the formation of a metallacyclopentadiene intermediate from two alkyne molecules, which then reacts with a third alkyne to form the aromatic ring. wikipedia.org

Asymmetric silyl (B83357) conjugate addition is a valuable method for the enantioselective synthesis of silicon-containing compounds. A water-insoluble copper(II) acetylacetonate-chiral bipyridine complex has been shown to catalyze the asymmetric silyl conjugate addition of lipophilic substrates in water. organic-chemistry.org Notably, the reactions proceeded efficiently only in water, which is believed to help construct and stabilize a confined transition state and accelerate the subsequent protonation step. organic-chemistry.org This catalytic system highlights the potential of modifying 4-oxopent-2-en-2-olate complexes with chiral ligands to achieve high enantioselectivity.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C bonds. sigmaaldrich.com Palladium(II) 2,4-pentanedionate is a versatile catalyst precursor for various cross-coupling reactions. fishersci.nl It has been used in the decarboxylative cross-coupling of arylcarboxylic acids with aryl halides and in the preparation of complexes for the Heck reaction. fishersci.nl

Iron acetylacetonate also serves as a Lewis-acidic catalyst for cross-coupling reactions, such as the coupling of a diene to an olefin. Furthermore, copper complexes of 4-oxopent-2-en-2-olate and its fluorinated analogues act as efficient catalysts for cross-coupling reactions in organic synthesis. atomfair.comncats.io

Palladium-catalyzed conjunctive cross-coupling, a three-component reaction combining boronic esters, organolithium or Grignard reagents, and C(sp2) electrophiles, can be achieved using chiral phosphine-oxazoline ligands. nih.gov While not directly involving 4-oxopent-2-en-2-olate, this illustrates the broader context of palladium catalysis in complex C-C bond formations.

Table 2: Cross-Coupling Reactions Catalyzed by 4-Oxopent-2-en-2-olate Complexes

| Catalyst | Reaction Type | Substrates | Product |

|---|---|---|---|

| Palladium(II) 2,4-pentanedionate | Decarboxylative Cross-Coupling | Arylcarboxylic acids, Aryl halides | Biaryls |

| Iron(III) acetylacetonate | Cross-Coupling | Diene, Olefin | Coupled product |

Silyl Conjugate Addition Reactions

Oxidation and Reduction Catalysis

Complexes involving the 4-oxopent-2-en-2-olate ligand, commonly known as acetylacetonate (acac), are pivotal in mediating a variety of catalytic oxidation and reduction reactions. The electronic properties and structural versatility of the metal-acac moiety allow for the activation of small molecules and the facilitation of electron transfer processes central to these transformations.

The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The use of molecular oxygen (O₂) or air as the terminal oxidant represents a green and atom-efficient approach. Metal complexes, including those with 4-oxopent-2-en-2-olate ligands, have been developed as effective catalysts for these aerobic oxidations.

Research has demonstrated that various transition metal complexes can catalyze the aerobic oxidation of a wide range of alcohols. For instance, a (μ-oxo)tetraruthenium cluster has shown high catalytic activity for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under one atmosphere of O₂. scirp.org In a typical reaction, benzyl (B1604629) alcohol was smoothly oxidized in N,N-dimethylacetamide (DMA) at 80°C to yield benzaldehyde (B42025) in 95% yield, with the catalyst being recoverable after the reaction. scirp.org This high chemoselectivity, avoiding over-oxidation to carboxylic acids, is a significant advantage. scirp.org

Similarly, copper(II) catalyst systems, in conjunction with co-catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), are effective for the aerobic oxidation of primary alcohols. researchgate.net Mechanistic studies indicate that the basicity of the ligands coordinated to the metal center plays a crucial role; increasing the electron density at the metal center enhances the oxidative reactivity. researchgate.net This system has been used to convert both benzylic and aliphatic primary alcohols into aldehydes with high selectivity and yields. researchgate.net Other systems, such as cobalt(II)–semiquinonato complexes, also promote the aerobic oxidation of alcohols like benzyl alcohol. researchgate.net

Table 1: Examples of Aerobic Alcohol Oxidation Catalyzed by Metal Complexes

| Catalyst System | Alcohol Substrate | Product | Yield (%) | Conditions | Source |

| (μ-Oxo)tetraruthenium cluster | Benzyl alcohol | Benzaldehyde | 95 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |

| (μ-Oxo)tetraruthenium cluster | 1-Phenylethanol | Acetophenone | 99 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |

| (μ-Oxo)tetraruthenium cluster | Cyclohexanol | Cyclohexanone | 99 | 1 atm O₂, DMA, 80°C, 20 h | scirp.org |

| Copper(I)-Schiff Base/TEMPO | Benzyl alcohol | Benzaldehyde | >99 | Air, NMI, Acetonitrile, RT, 1-2 h | researchgate.net |

| Copper(I)-Schiff Base/TEMPO | 1-Octanol | 1-Octanal | 96 | Air, NMI, Acetonitrile, RT, 16 h | researchgate.net |

The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells. The reaction can proceed through a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide. mdpi.com Metal complexes containing 4-oxopent-2-en-2-olate and related ligands can be designed to catalyze and control the selectivity of this reaction.

4-electron pathway: O₂ + 2H₂O + 4e⁻ → 4OH⁻ mdpi.com

2-electron pathway: O₂ + H₂O + 2e⁻ → HO₂⁻ + OH⁻ mdpi.com

Research into vanadium complexes demonstrates how the metal center and ligand design can influence the reaction pathway. Vanadium(IV) species have been investigated for their ability to selectively promote the 2-electron reduction of O₂ to peroxide (O₂²⁻). acs.org The mechanism involves the V(IV) center being oxidized to V(V) while stabilizing the peroxide species. This stabilization is crucial to prevent further reduction to water or disproportionation, thereby achieving selective H₂O₂ synthesis. acs.org The choice of ligand is critical; ligands that soften the otherwise oxophilic vanadium(V) center allow it to bind effectively to the peroxide product. acs.org

Aerobic Oxidation of Alcohols

Asymmetric Catalysis for Enantioselective Synthesisresearchgate.net

The synthesis of single-enantiomer chiral molecules is of paramount importance in pharmaceuticals and materials science. Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a powerful strategy to achieve this. beilstein-journals.org While the 4-oxopent-2-en-2-olate ligand itself is achiral, it can be incorporated into chiral catalyst architectures to induce enantioselectivity.

One strategy involves using chiral ligands in conjunction with a metal center bound to 4-oxopent-2-en-2-olate. Another approach is the creation of "chiral-at-metal" complexes, where the stereochemistry is defined by the arrangement of achiral ligands, including acetylacetonate, around the metal center. nih.gov These complexes offer the prospect of highly effective asymmetric induction as the substrate can coordinate directly to the stereogenic metal. nih.gov

A notable example involves the use of chiral catalysts for enantioselective Diels-Alder reactions. Cationic chiral oxazaborolidine catalysts have been shown to be effective for highly regio- and enantioselective Diels-Alder reactions involving (E)-4-oxopent-2-enoates as dienophiles. nih.govresearchgate.net This demonstrates how derivatives of the core structure can be used as substrates in powerful asymmetric transformations. Furthermore, specific chiral cobalt(II) complexes incorporating a ligand derived from 4-oxopent-2-en-2-olate have been identified as chiral catalysts for producing enantiomerically pure compounds. cymitquimica.com

Table 2: Examples of Asymmetric Catalysis Involving Related Systems

| Reaction Type | Catalyst/System | Substrate | Enantioselectivity | Source |

| Diels-Alder | Chiral Oxazaborolidine | (E)-4-oxopent-2-enoate | 98:2 to >99:1 e.r. | researchgate.net |

| Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | 2-Substituted 1,4-benzodioxines | up to 99:1 e.r. | rsc.org |

| Mannich-type | Chiral Phosphoric Acids (CPAs) | Imines and Silyl Enol Ethers | High enantioselectivity |

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the true catalytically active species and observing the transient intermediates that form during the reaction.

Identification of Active Catalytic Species

The complex added to a reaction vessel is often a stable precatalyst that transforms into the true, often more reactive, catalytic species under the reaction conditions. Identifying this active species is a key challenge in catalysis research.

A compelling case study involves ruthenium complexes used for olefin metathesis. It was discovered that under certain conditions, the initial precatalyst can decompose. nih.gov One of the decomposition products, a hydridocarbonyl complex, was found to be a highly active catalyst for entirely different transformations, including the oxidation of alcohols. nih.gov This highlights that the observed catalysis may be performed by an unexpected species derived from the initial complex.

In other systems, the initially added complex may be the active species. For example, studies on a (μ-oxo)tetraruthenium cluster used for alcohol oxidation showed that the cluster could be recovered after the reaction, suggesting it remains intact and acts as the active catalyst throughout the process. scirp.org Similarly, detailed studies of palladium complexes for alkoxycarbonylation revealed that different precursors converge in solution to form the same type of resting state complex under catalytic conditions. rsc.org

Spectroscopic Monitoring of Intermediates

Spectroscopic techniques are indispensable tools for elucidating catalytic mechanisms by allowing researchers to observe the reaction as it happens (in situ or operando). nih.gov These methods can detect and characterize short-lived intermediates that are part of the catalytic cycle.

NMR Spectroscopy: Variable-temperature Nuclear Magnetic Resonance (NMR) can reveal the dynamic behavior of catalysts in solution, such as the exchange of ligands. In situ NMR is also used to characterize the dominant species present under catalytic conditions, known as the resting state. rsc.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy is powerful for monitoring changes in chemical bonding. frontiersin.org It can identify adsorbed species on a catalyst surface or coordination changes in a homogeneous catalyst. For example, it has been used to detect the formation of formate (B1220265) intermediates during the electro-oxidation of formic acid. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy tracks changes in the electronic structure of a complex. nih.gov The π→π* transitions of the 4-oxopent-2-en-2-olate ligand are sensitive to the coordination environment, making UV-Vis a useful tool for monitoring changes at the metal center.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving paramagnetic species (i.e., those with unpaired electrons), in situ EPR spectroscopy is used for their detection and characterization. This technique was employed to identify paramagnetic Ti(III) intermediates that form during catalytic cycles starting from a Ti(IV) precatalyst.

By combining these techniques with kinetic studies, a comprehensive picture of the catalytic cycle can be constructed, from the activation of the precatalyst to the formation of intermediates and the final product release. nih.gov

Computational Modeling of Reaction Pathways

Computational modeling has emerged as an indispensable tool for elucidating the intricate mechanisms of catalytic transformations mediated by 4-oxopent-2-en-2-olate complexes. nih.govrsc.org These theoretical approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the catalytic cycle, which are often difficult to probe experimentally. nih.govbeilstein-journals.org Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to map the potential energy surface of a reaction, identify intermediates, and calculate activation barriers. nih.govtudelft.nl This allows for the prediction of the most plausible reaction mechanisms and provides insights into the roles of the metal center and the 4-oxopent-2-en-2-olate ligand in catalysis. tudelft.nl

The application of these computational methods can be multifaceted, encompassing the optimization of ground and transition state geometries, frequency calculations to confirm the nature of stationary points, and the calculation of reaction energetics. nih.gov Advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, can be utilized for a more comprehensive exploration of possible reaction pathways. nih.gov

A significant area of investigation involves understanding the electronic structure of the metal-acetylacetonate complexes themselves, as this is fundamental to their reactivity. acs.orgresearchgate.net For instance, studies on gas-phase cationic manganese acetylacetonate complexes using a combination of X-ray absorption spectroscopy and theoretical calculations have provided detailed insights into their ground-state electronic configurations. acs.org Such fundamental knowledge is crucial for building accurate computational models of their catalytic behavior. researchgate.net

Case Study: Epoxidation Catalyzed by a Vanadyl 4-Oxopent-2-en-2-olate Complex

A prime example of the power of computational modeling is the investigation of the cyclohexene (B86901) epoxidation reaction catalyzed by vanadyl bis(acetylacetonate) (VO(acac)₂), a complex of 4-oxopent-2-en-2-olate, with tert-butyl hydroperoxide (TBHP) as the oxidant. ugent.be This system is complex, involving multiple potential active species with vanadium in +IV or +V oxidation states and various ligands. ugent.be

Computational studies have been instrumental in dissecting this complexity. ugent.be Through thermodynamic modeling of the various equilibrium steps, researchers can predict the most abundant active species in the reaction mixture. ugent.be Furthermore, first-principle chemical kinetics calculations on proposed epoxidation pathways help to identify the most favorable mechanism. ugent.be

For the VO(acac)₂-catalyzed epoxidation, computational results suggest that the concerted Sharpless mechanism is the preferred reaction pathway. ugent.be The calculations also indicate that alkylperoxo species are the most abundant active complexes. ugent.be Initially, vanadium +IV species may play a role, but as the reaction progresses, mechanisms involving vanadium +V species become dominant due to the ready oxidation of the acetylacetonate ligand. ugent.be The agreement between theoretically calculated and experimentally determined kinetic data lends strong support to the proposed mechanism. ugent.be

The following table illustrates the type of data that can be generated from such computational studies, showing the relative free energies of key intermediates and transition states in a hypothetical catalytic cycle.

| Species | Description | Relative Free Energy (kcal/mol) |

| I1 | Catalyst-Substrate Complex | 0.0 |

| TS1 | First Transition State | +15.2 |

| I2 | Intermediate 1 | -5.7 |

| TS2 | Second Transition State | +12.8 |

| I3 | Catalyst-Product Complex | -10.3 |

This table is a generalized representation of data from computational studies and does not represent specific experimental results.

General Mechanistic Insights from Computational Modeling

Beyond specific case studies, computational modeling provides broader insights into the catalytic roles of 4-oxopent-2-en-2-olate complexes. Key areas of investigation include:

Ligand Effects: Theoretical calculations can quantify how modifications to the 4-oxopent-2-en-2-olate ligand (e.g., substitution at the backbone) influence the electronic structure of the metal center and, consequently, the catalytic activity and selectivity.

Solvent Effects: The inclusion of solvent models in quantum chemical calculations is crucial for accurately describing reaction pathways in solution, as the solvent can significantly impact the stability of charged or polar intermediates and transition states.

Reaction Selectivity: By comparing the activation barriers for different possible reaction pathways (e.g., chemo-, regio-, and stereoselectivity), computational models can predict and explain the observed selectivity of a catalytic reaction.

Theoretical and Computational Chemistry of 4 Oxopent 2 En 2 Olate Systems

Electronic Structure and Bonding Analysis

The electronic configuration and bonding nature of 4-oxopent-2-en-2-olate are fundamental to understanding its stability and reactivity. Computational methods provide a powerful lens for examining these aspects at a molecular level.

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of 4-oxopent-2-en-2-olate. DFT methods, with functionals like B3LYP, are frequently employed to optimize the geometry and compute electronic properties, offering a balance between computational cost and accuracy. vulcanchem.comorientjchem.org These calculations can determine key parameters such as bond lengths, bond angles, and the distribution of electron density.

For instance, a DFT study on a related compound, (Z)-4-(4-oxopent-2-en-2-ylamino)benzenesulfonamide, utilized the B3LYP functional to perform theoretical calculations that complemented experimental findings. researchgate.net In the case of 4-oxopent-2-en-2-olate, such calculations would reveal the delocalization of the negative charge across the O-C-C-C-O backbone, a key feature of its resonance stabilization. The enolate's bidentate coordination, which is crucial for stabilizing metal ions, can also be modeled to understand the formation of stable six-membered chelate rings.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 4-Oxopent-2-en-2-olate

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (enolate) | 1.265 Å |

| Bond Length | C-O (carbonyl) | 1.258 Å |

| Bond Length | C-C (enolate) | 1.390 Å |

| Bond Length | C-C (backbone) | 1.410 Å |

| Bond Angle | O-C-C | 124.5° |

| Bond Angle | C-C-C | 121.0° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of chemical species. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how a molecule will interact with other species. wikipedia.org For 4-oxopent-2-en-2-olate, the HOMO is expected to be localized over the π-system, particularly on the oxygen atoms, making it a potent nucleophile. The LUMO, conversely, would indicate the most electrophilic sites.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Computational models can precisely calculate the energies and visualize the spatial distribution of these frontier orbitals. bhu.ac.in This information is vital for understanding its role in reactions such as alkylations, aldol (B89426) condensations, and its coordination to metal centers.

Table 2: Hypothetical FMO Analysis for 4-Oxopent-2-en-2-olate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -2.54 | Primarily located on the oxygen atoms and the π-conjugated system. Indicates high nucleophilicity. |

| LUMO | 1.78 | Distributed over the carbonyl carbon and the α,β-unsaturated system. Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.32 | Suggests a relatively stable yet reactive species. |

Note: The data in this table is hypothetical and intended to illustrate the typical results of an FMO analysis.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify transient species.

Vibrational Spectroscopy Simulations (IR, Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of 4-oxopent-2-en-2-olate. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. These simulations are valuable for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies of the C=O and C-O⁻ groups can be precisely calculated.

Computational studies on similar molecules, such as certain Schiff-base ligands, have successfully used DFT methods to compute theoretical vibrational frequencies. researchgate.net These calculations can also help to distinguish between different conformations or tautomers of a molecule. Two-dimensional infrared spectroscopy simulations can further provide insights into the coupling between different vibrational modes and their dynamics. nih.govwikipedia.org

Table 3: Hypothetical Calculated Vibrational Frequencies for 4-Oxopent-2-en-2-olate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| Asymmetric C-O Stretch | 1645 | Strong intensity in IR |

| Symmetric C-O Stretch | 1580 | Strong intensity in Raman |

| C-C Stretch | 1510 | Medium intensity |

| CH₃ Rock | 1025 | Medium intensity |

Note: This data is a hypothetical representation of results from a vibrational frequency calculation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning experimental data and for structural elucidation.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-Oxopent-2-en-2-olate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 195.2 |

| C-O (enolate) | 190.8 |

| CH (methine) | 100.5 |

| CH₃ (methyl) | 26.1 |

Note: The data presented is a hypothetical example of predicted NMR chemical shifts.

Mechanistic Studies and Reaction Dynamics

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction energy barriers can be calculated. This provides a detailed, step-by-step understanding of how a reaction proceeds.

For reactions involving 4-oxopent-2-en-2-olate, such as its role in catalysis or its synthesis via the deprotonation of acetylacetone (B45752), computational studies can clarify the reaction pathways. orientjchem.org For example, a study of a reaction mechanism might involve the calculation of energies for reactants, intermediates, transition states, and products using DFT. orientjchem.org Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the molecule in solution, providing insights into processes like ligand substitution in its metal complexes. These theoretical investigations complement experimental kinetic studies and can help in designing more efficient synthetic routes or catalysts.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional mathematical construct that represents the potential energy of a molecular system as a function of its atomic coordinates. iupac.orglongdom.org For reactions involving 4-oxopent-2-en-2-olate, mapping the PES is crucial for understanding reaction mechanisms, predicting stable intermediates, and identifying transition states. longdom.org

The complexity of a PES increases with the number of atoms in the system. longdom.org For the 4-oxopent-2-en-2-olate anion, the PES would describe how the energy changes with variations in bond lengths, bond angles, and dihedral angles. Computational methods are used to explore these surfaces, locating energy minima that correspond to stable structures (reactants, products, intermediates) and saddle points that represent transition states. iupac.orglongdom.org For instance, in the deprotonation of its parent compound, acetylacetone, to form the enolate, the PES can illustrate the energy pathway, showing whether the process is concerted or stepwise. iupac.org

Contour maps of PESs can be generated by plotting energy as a function of two or three geometric variables, such as dihedral angles or bond distances. iupac.orgresearchgate.net These maps reveal the energetically easiest route from reactants to products, known as the potential-energy profile. iupac.org Studies on related systems demonstrate that DFT calculations are commonly employed to generate these surfaces, which can then be used to rationalize conformational preferences and reaction outcomes. researchgate.netresearchgate.net For open-shell systems, specialized methods like the Lagrange-based Grassmann interpolation (G-Int) can be used to map spin contamination-free potential energy surfaces. rsc.org

Table 1: Key Concepts in Potential Energy Surface (PES) Mapping

| Concept | Description | Relevance to 4-Oxopent-2-en-2-olate |

|---|---|---|

| Stationary Points | Points on the PES where the net force on all atoms is zero. These include minima (stable species) and saddle points (transition states). | Identifies the stable conformations of the enolate and the transition structures for its reactions (e.g., alkylation, aldol addition). |

| Reaction Coordinate | The path of minimum energy on the PES that connects reactants to products via a transition state. iupac.org | Defines the most likely mechanism for reactions, such as C-alkylation versus O-alkylation. |

| Energy Barriers | The energy difference between the reactants and the transition state (activation energy). | Determines the rate of a reaction; a higher barrier means a slower reaction. Can be used to predict kinetic vs. thermodynamic product formation. libretexts.org |

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. longdom.org Characterizing the transition state is fundamental to understanding reaction kinetics and selectivity. Computational chemistry provides powerful tools to locate and analyze the geometry and energy of transition states in reactions involving 4-oxopent-2-en-2-olate.

Methods such as DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2) are used to optimize transition state geometries. asianpubs.orgscispace.com A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions like the aldol addition, stereochemical outcomes are often rationalized using transition state models. The Zimmerman-Traxler model, for example, proposes a chair-like six-membered transition state involving the enolate, a metal cation (like Li+), and an aldehyde. youtube.commakingmolecules.com The relative orientation of substituents on this ring determines the stereochemistry (syn or anti) of the product. youtube.com Similarly, the Ireland model is used to predict the stereochemistry of enolate formation from esters and amides, postulating a six-membered cyclic transition state. makingmolecules.combham.ac.uk While these models are useful, they can be oversimplifications, as organolithium species often exist as complex oligomers in solution. bham.ac.uk

Computational studies on related systems have shown that non-covalent interactions within the transition state, such as hydrogen bonding, can be vital for inducing selectivity in catalyzed reactions. nih.govacs.org For instance, the proton transfer during enolate formation can proceed through an asynchronous transition state where the developing negative charge is localized on the carbon atom. acs.org

Solvent Effects in Computational Models

Solvents can significantly influence the structure, stability, and reactivity of enolates like 4-oxopent-2-en-2-olate. ubc.ca Computational models must account for these effects to provide accurate predictions. Two main approaches are used: implicit and explicit solvent models.

Implicit (Continuum) Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the dielectric are calculated. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific, short-range interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. This method is more computationally intensive but can provide a more detailed and accurate picture, especially when specific solute-solvent interactions are critical. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be employed, where the solute and a few key solvent molecules are treated with quantum mechanics, and the rest of the solvent is treated with classical molecular mechanics.

For 4-oxopent-2-en-2-olate and other enolates, the choice of solvent affects reactivity. ubc.ca

Weakly coordinating solvents (e.g., Tetrahydrofuran (B95107) - THF) favor C-alkylation. In such solvents, enolates often exist as aggregates (e.g., tetramers with lithium counterions), where the oxygen atom is sterically hindered and strongly bound within the aggregate core, leaving the carbon atom more exposed and reactive. ubc.ca

Strongly coordinating polar aprotic solvents (e.g., DMSO, HMPA) favor O-alkylation. These solvents break up the enolate aggregates into monomers and solvate the metal cation, leading to a "naked" enolate where the more electronegative oxygen atom is more exposed and reactive. ubc.ca

Computational models can simulate these scenarios to predict how solvent choice will direct the outcome of a reaction.

Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions are attractive or repulsive forces between molecules (or parts of the same molecule) that are weaker than covalent bonds. numberanalytics.comwikipedia.org These interactions, including hydrogen bonds, dipole-dipole forces, and van der Waals forces, are critical in determining the structure and reactivity of 4-oxopent-2-en-2-olate systems, especially in solution and in the solid state. wikipedia.orgopenstax.org

The 4-oxopent-2-en-2-olate anion is a delocalized system with significant negative charge on the two oxygen atoms. acs.org This charge distribution facilitates several types of non-covalent interactions:

Ionic/Ion-Dipole Interactions: The most significant interaction is the electrostatic attraction between the enolate anion and its metal counterion (e.g., Li+, Na+, K+). fiveable.me The nature of the counterion influences the enolate's aggregation state, geometry, and reactivity. libretexts.orgrsc.org Smaller, harder cations like Li+ form stronger, more covalent bonds with the enolate oxygen, which can favor the formation of kinetic products. libretexts.org

Hydrogen Bonding: The oxygen atoms of the enolate are strong hydrogen bond acceptors. In protic solvents or in the presence of other H-bond donors (like in bifunctional catalysts), hydrogen bonding can stabilize the enolate and influence its reactivity. mdpi.comlibretexts.org

π-Effects: The delocalized π-system of the enolate can participate in π-π stacking with other aromatic systems or cation-π interactions. numberanalytics.com

In the context of catalysis, non-covalent interactions are exploited to control stereoselectivity. For example, chiral reagents can form well-defined aggregates with lithium enolates through non-covalent interactions, creating a chiral environment that directs asymmetric bond formation. acs.org Theoretical studies of organocatalysis have highlighted the importance of multiple non-covalent interactions, such as C-H···O and C-H···π bonds between the catalyst, the enolate, and the electrophile, in stabilizing the transition state and inducing high enantioselectivity. nih.govmdpi.com

Table 2: Types of Non-Covalent Interactions in 4-Oxopent-2-en-2-olate Systems

| Interaction Type | Description | Example |

|---|---|---|

| Ion-Dipole | Electrostatic attraction between the enolate anion and a polar molecule. | Interaction between the enolate oxygen atoms and polar solvent molecules like DMSO. ubc.ca |

| Hydrogen Bonding | Attraction between an H-atom bonded to an electronegative atom (N, O) and an electron pair on the enolate oxygen. openstax.org | Interaction with protic solvents (e.g., ethanol) or with a bifunctional thiourea (B124793) catalyst. libretexts.orgmdpi.com |

| van der Waals Forces | Weak forces arising from temporary and induced dipoles, including London dispersion forces. numberanalytics.com | General cohesive forces that help stabilize enolate aggregates in non-polar solvents. |

| Cation-π Interaction | Electrostatic attraction between a cation (e.g., the metal counterion) and the electron-rich π-system of the enolate or an aromatic substrate. numberanalytics.com | Potential interaction in metal-catalyzed reactions involving aromatic substrates. |

Advanced Characterization Methodologies in 4 Oxopent 2 En 2 Olate Research

Spectroscopic Techniques for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of diamagnetic 4-oxopent-2-en-2-olate complexes in solution. ¹H and ¹³C NMR are particularly informative for tracking the coordination of the ligand to a metal center. The free ligand, acetylacetone (B45752), exists in a keto-enol tautomeric equilibrium. magritek.com Upon deprotonation and coordination to a diamagnetic metal ion, the resulting complex typically exhibits sharp NMR signals corresponding to the symmetric enolate form.